molecular formula C14H11ClN2OS2 B2363320 5-chloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 896680-15-2

5-chloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2363320
CAS RN: 896680-15-2
M. Wt: 322.83
InChI Key: UCTVZAVWYYJTGF-UHFFFAOYSA-N
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Description

“5-chloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .


Synthesis Analysis

The synthesis of thiazole derivatives like “5-chloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide” can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “5-chloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide” are not mentioned in the available resources.

Scientific Research Applications

Antithrombotic Agent

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . Thromboembolic diseases are conditions where blood clots form and block blood vessels, which can lead to life-threatening conditions like stroke and heart attack.

Anti-inflammatory Activities

Some derivatives of the compound have shown good anti-inflammatory activities . Inflammation is a biological response to harmful stimuli, and anti-inflammatory agents can help reduce inflammation and alleviate symptoms in a variety of conditions, from minor injuries to chronic diseases like arthritis.

Analgesic Activities

The compound’s derivatives have also demonstrated analgesic activities . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals to the brain or interfering with the brain’s interpretation of these signals.

Antiviral Activities

Derivatives of the compound have been reported to have antiviral activities . Antiviral agents inhibit the development of specific viruses, which can be beneficial in treating viral infections.

Anticancer Activities

Certain substituted pyrazoline derivatives of the compound have shown anticancer activities . Anticancer agents are used to inhibit the development, growth, or proliferation of malignant cells.

Anti-arrhythmic Activities

Some derivatives of the compound have demonstrated anti-arrhythmic activities . Anti-arrhythmic agents are used to treat abnormal heart rhythms, or arrhythmias, which can lead to serious heart conditions if left untreated.

properties

IUPAC Name

5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2OS2/c1-7-3-4-9-12(8(7)2)16-14(20-9)17-13(18)10-5-6-11(15)19-10/h3-6H,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTVZAVWYYJTGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(S3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

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